molecular formula C10H19ClO3 B14371885 Acetic acid;5-chloro-6-methylhept-6-en-2-ol CAS No. 91939-46-7

Acetic acid;5-chloro-6-methylhept-6-en-2-ol

Katalognummer: B14371885
CAS-Nummer: 91939-46-7
Molekulargewicht: 222.71 g/mol
InChI-Schlüssel: ZKYNGJGFVSJBGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;5-chloro-6-methylhept-6-en-2-ol is a chemical compound known for its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-chloro-6-methylhept-6-en-2-ol typically involves the reaction of acetic acid with 5-chloro-6-methylhept-6-en-2-ol under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;5-chloro-6-methylhept-6-en-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Acetic acid;5-chloro-6-methylhept-6-en-2-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical analysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;5-chloro-6-methylhept-6-en-2-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

91939-46-7

Molekularformel

C10H19ClO3

Molekulargewicht

222.71 g/mol

IUPAC-Name

acetic acid;5-chloro-6-methylhept-6-en-2-ol

InChI

InChI=1S/C8H15ClO.C2H4O2/c1-6(2)8(9)5-4-7(3)10;1-2(3)4/h7-8,10H,1,4-5H2,2-3H3;1H3,(H,3,4)

InChI-Schlüssel

ZKYNGJGFVSJBGV-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC(C(=C)C)Cl)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.